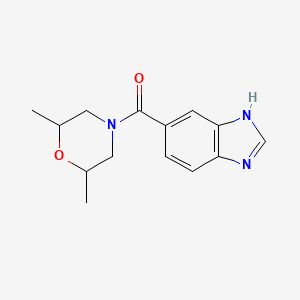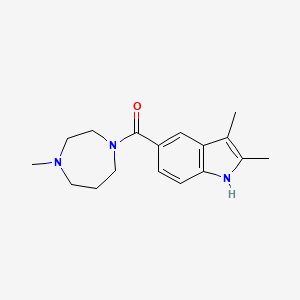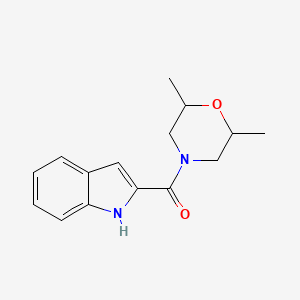
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide, also known as DMTF, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DMTF is a synthetic compound that belongs to the family of pyrazole derivatives and has a trifluoromethyl group attached to the benzamide moiety.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. This compound has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also inhibits the activation of PI3K/Akt pathway, which is involved in cell survival and proliferation. Furthermore, this compound has been shown to inhibit the activation of MAPK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. This compound also induces cell cycle arrest at the G2/M phase by downregulating cyclin B1 and CDK1. In neurology, this compound has been shown to reduce oxidative stress and neuroinflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized with a high yield. This compound is also stable under various conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents such as DMSO or ethanol. Furthermore, this compound has a low bioavailability and requires the use of high concentrations to achieve significant effects.
Orientations Futures
There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammation. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its effects on various signaling pathways. Finally, the development of this compound analogs with improved bioavailability and efficacy is another future direction for the research on this compound.
Conclusion:
In conclusion, this compound is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in cancer research, neurology, and inflammation. This compound exerts its effects by modulating various signaling pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including its potential as a therapeutic agent for various diseases, optimization of the synthesis method, elucidation of its mechanism of action, and development of analogs with improved bioavailability and efficacy.
Méthodes De Synthèse
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high yield.
Applications De Recherche Scientifique
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neurology, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, this compound has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. Inflammation is a complex biological process that is involved in various diseases such as arthritis, atherosclerosis, and inflammatory bowel disease. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-7-11(8(2)19-18-7)17-12(20)9-4-3-5-10(6-9)13(14,15)16/h3-6H,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAVWBOTIYFTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)

![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)

![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)

![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)

![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)
